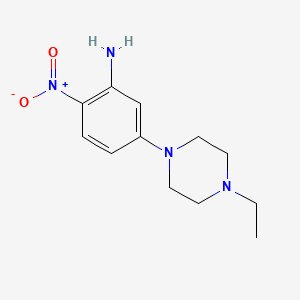

5-(4-Ethylpiperazin-1-yl)-2-nitroaniline

描述

5-(4-Ethylpiperazin-1-yl)-2-nitroaniline is a nitroaniline derivative featuring a 4-ethylpiperazine substituent at the 5-position of the aromatic ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of tyrosine kinase inhibitors and other bioactive molecules . Its structure combines the electron-withdrawing nitro group at the 2-position with the electron-donating ethylpiperazine moiety, creating a balance of electronic effects that influence its reactivity and pharmacological properties.

属性

IUPAC Name |

5-(4-ethylpiperazin-1-yl)-2-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-2-14-5-7-15(8-6-14)10-3-4-12(16(17)18)11(13)9-10/h3-4,9H,2,5-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFZIWWRRSSRDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Aromatic Substitution Strategy

The most widely documented approach involves substituting a halogen atom (typically chlorine) in a pre-functionalized nitroaniline derivative with 4-ethylpiperazine. This method leverages the electron-withdrawing nitro group to activate the aromatic ring for nucleophilic attack.

Key Steps :

-

Halogenation and Protection : Starting with 3-chloro-4-fluoroaniline, acetylation protects the amine group, yielding N-(3-chloro-4-fluorophenyl)acetamide.

-

Nitration : Introduction of a nitro group at the ortho position relative to the acetamide moiety produces N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide.

-

Deprotection : Hydrolysis under acidic conditions removes the acetyl group, generating 5-chloro-4-fluoro-2-nitroaniline.

-

Piperazine Substitution : Reacting the chloro intermediate with 4-ethylpiperazine in dimethyl sulfoxide (DMSO) at reflux replaces the chlorine atom with the piperazine group, yielding 5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitroaniline.

Adaptation for Target Compound :

To synthesize 5-(4-ethylpiperazin-1-yl)-2-nitroaniline (without the fluorine substituent), the starting material is modified to 3-chloroaniline. The nitration step directs the nitro group to position 2, followed by chlorine substitution with 4-ethylpiperazine.

One-Pot Reduction-Cyclization Approach

An alternative method reported in recent literature combines nitro reduction and cyclization in a single pot, though this is less common for piperazine derivatives. For example, stannous chloride in hydrochloric acid reduces the nitro group to an amine, which subsequently undergoes cyclization with aldehydes. While primarily used for benzimidazole synthesis, this approach highlights the versatility of nitroaniline intermediates.

Reaction Conditions and Optimization

Solvent and Temperature Effects

-

DMSO as Solvent : The substitution reaction between 5-chloro-2-nitroaniline and 4-ethylpiperazine achieves optimal yields (68%) in DMSO at reflux (120–130°C). Polar aprotic solvents enhance nucleophilicity and stabilize transition states.

-

Alternative Solvents : Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have been explored but show lower yields due to side reactions.

Stoichiometry and Catalysis

-

Piperazine Excess : A 2.5:1 molar ratio of 4-ethylpiperazine to chloro-nitroaniline drives the reaction to completion, minimizing unreacted starting material.

-

Catalytic Additives : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction rates by facilitating interfacial interactions.

Yield Data and Purification

The table below summarizes yields and conditions for critical synthetic steps:

| Step | Reaction | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Acetylation | Acetic anhydride, RT | 70% | |

| 2 | Nitration | HNO₃, H₂SO₄, 0°C | 80% | |

| 3 | Hydrolysis | HCl, ethanol, reflux | 84% | |

| 4 | Piperazine Substitution | DMSO, reflux, 2 h | 68% |

Purification Methods :

-

Recrystallization : Ethanol is the preferred solvent for recrystallizing intermediates, achieving >95% purity.

-

Column Chromatography : Silica gel with ethyl acetate/hexane mixtures resolves closely eluting byproducts.

Industrial-Scale Production Considerations

Process Intensification

Waste Management

-

Acid Recovery : Sulfuric and hydrochloric acids are neutralized with NaOH and recycled via distillation.

-

Solvent Reclamation : DMSO is recovered using rotary evaporation and molecular sieves.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The nitro group’s position is critical for subsequent substitution. Meta-directing effects of the acetyl group ensure nitration occurs ortho to the amine. Computational modeling (e.g., DFT calculations) predicts substitution patterns, reducing trial-and-error experimentation.

Byproduct Formation

-

Di-Substituted Products : Excess piperazine may lead to bis-alkylated byproducts. Stoichiometric control and stepwise addition mitigate this.

-

Oxidation Side Reactions : Anaerobic conditions (N₂ atmosphere) prevent nitro group reduction during substitution.

Emerging Methodologies

化学反应分析

Types of Reactions

5-(4-Ethylpiperazin-1-yl)-2-nitroaniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride.

Major Products Formed

Reduction: 5-(4-Ethylpiperazin-1-yl)-2-phenylenediamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

5-(4-Ethylpiperazin-1-yl)-2-nitroaniline serves as an important intermediate in the synthesis of various pharmaceutical agents. Its applications include:

- Synthesis of Benzimidazole Derivatives: It has been utilized in the production of benzimidazole derivatives, which are known for their biological activities, including anti-cancer and anti-inflammatory properties .

- Antimicrobial Agents: The compound has been explored for its potential as an antimicrobial agent, contributing to the development of new antibiotics .

- Central Nervous System (CNS) Active Compounds: Its structure allows for modifications that can lead to compounds with CNS activity, making it a candidate for further research into treatments for neurological disorders .

Case Study 1: Synthesis of Urease Inhibitors

A study demonstrated the synthesis of novel urease inhibitors using this compound as a key intermediate. The synthesized compounds showed promising bioactivity against urease, which is implicated in various diseases including peptic ulcers and kidney stones .

Case Study 2: Development of Anticancer Agents

Research has indicated that modifications of this compound can lead to compounds with significant anticancer properties. For example, derivatives synthesized from this compound exhibited cytotoxic effects on cancer cell lines, suggesting potential for further development into therapeutic agents .

作用机制

The mechanism of action of 5-(4-Ethylpiperazin-1-yl)-2-nitroaniline involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as neurotransmission, enzyme inhibition, and signal transduction .

相似化合物的比较

Table 1: Key Structural and Pharmacological Differences

Key Findings :

- Electronic Effects : The ethyl group in this compound introduces moderate electron-donating effects, intermediate between methyl (weaker) and pentyl (stronger) analogs. This modulates resonance stabilization of the nitroaniline core, affecting ionization efficiency in mass spectrometry .

- Bioactivity : Methyl-substituted derivatives exhibit potent SIRT6 inhibition, critical for diabetes treatment , while ethyl/pentyl variants are optimized for kinase inhibition or antidiabetic activity due to enhanced lipophilicity .

Derivatives with Sulfonyl and Aryl Modifications

Table 2: Sulfonyl-Modified Analogues

| Compound ID | Substituent on Piperazine | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

|---|---|---|---|

| 9f | Phenylsulfonyl | 0.85 ± 0.25 | 4.75 ± 0.24 |

| 9g | 3,4-Dichlorophenylsulfonyl | 29.72 ± 0.17 | 40.24 ± 0.10 |

| 9h | 4-Trifluoromethylphenylsulfonyl | 14.70 ± 0.11 | 14.70 ± 0.11 |

Comparison :

- Sulfonyl groups in analogues like 9f–9j enhance hydrogen-bonding interactions with enzymes, improving α-glucosidase/α-amylase inhibition compared to unmodified this compound .

- The trifluoromethyl group in 9h introduces electronegativity, mimicking the nitro group’s electron-withdrawing effects but with greater metabolic stability .

Resonance and Ionization Behavior

Nitroaniline derivatives exhibit pH-dependent ionization in electrospray ionization (ESI) due to resonance effects. While this compound shares the 2-nitroaniline core with 3-nitroaniline and 4-nitroaniline , its ethylpiperazine substituent reduces basicity compared to 4-nitroaniline, aligning it closer to 2-nitroaniline’s ionization profile .

生物活性

5-(4-Ethylpiperazin-1-yl)-2-nitroaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of receptor modulation and enzyme inhibition. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a piperazine ring substituted with an ethyl group and a nitroaniline moiety. This structural configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The following mechanisms have been noted:

- Receptor Binding : The compound acts as a ligand for serotonin receptors, particularly the 5-HT6 receptor, where it exhibits antagonistic properties. It has been shown to inhibit specific binding at this receptor, indicating potential applications in treating neurological disorders related to serotonin dysregulation .

- Enzyme Inhibition : Recent studies have identified this compound as a potent inhibitor of SIRT6, an enzyme involved in regulating various cellular processes including metabolism and aging. Inhibiting SIRT6 has implications for diseases such as type 2 diabetes mellitus (T2DM) and cancer .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

- Serotonin Receptor Interaction : A study evaluated the binding affinity of various derivatives of nitroaniline compounds, including this compound. It was found that this compound exhibited significant antagonistic effects on the 5-HT6 receptor, which could be beneficial in developing treatments for conditions like schizophrenia and obesity .

- SIRT6 Inhibition in T2DM Models : Research involving mouse models demonstrated that the compound effectively inhibits SIRT6, leading to metabolic improvements in T2DM models. This suggests potential therapeutic applications for metabolic disorders .

- Cytotoxicity in Cancer Cell Lines : The compound has also been tested against various cancer cell lines (e.g., HCT-116, MCF-7). Results indicated that it induced significant cytotoxic effects through apoptosis, making it a candidate for further development in oncology .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Ethylpiperazin-1-yl)-2-nitroaniline, and how are key intermediates characterized?

- Answer : The compound is typically synthesized via nucleophilic aromatic substitution, where a nitroaniline derivative reacts with 4-ethylpiperazine under reflux in polar aprotic solvents (e.g., DMF or DMSO). Key intermediates are characterized using liquid chromatography-mass spectrometry (LCMS) for molecular weight confirmation and / NMR spectroscopy to verify substituent positions and aromatic ring functionalization. For example, LCMS data (e.g., molecular ion peaks at m/z 236.28) and NMR coupling patterns (e.g., aromatic proton splitting) are critical for structural validation .

Q. How is the purity and structural integrity of this compound confirmed experimentally?

- Answer : Purity is assessed via HPLC with UV detection at 254 nm, while structural integrity is confirmed through a combination of NMR (e.g., integration ratios for ethylpiperazine protons) and X-ray crystallography. Crystallographic data (e.g., monoclinic system with space group , unit cell parameters ) provide definitive evidence of molecular geometry and hydrogen bonding patterns .

Advanced Research Questions

Q. What challenges arise in interpreting crystallographic data for this compound derivatives?

- Answer : Challenges include resolving disorder in flexible ethylpiperazine substituents and accounting for anisotropic displacement parameters in nitro groups. Refinement using -factors (e.g., ) and electron density maps is critical. High thermal motion in the nitro group may require constraints during refinement to avoid overfitting .

Q. How do substituent variations on the piperazine ring affect the compound's reactivity and electronic properties?

- Answer : Electron-withdrawing groups (e.g., sulfonyl substituents) reduce nucleophilicity at the piperazine nitrogen, altering reaction kinetics in subsequent functionalization. Comparative studies using Hammett constants or DFT calculations can quantify electronic effects. For instance, 4-chlorophenylsulfonyl derivatives exhibit reduced reactivity in Suzuki couplings compared to unsubstituted analogs .

Q. What methodological approaches resolve contradictions in spectral data during structural elucidation?

- Answer : Contradictions between NMR and LCMS data (e.g., unexpected molecular ion peaks) require orthogonal validation. Use - HMBC NMR to confirm nitro group positioning or employ high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities. For example, overlapping aromatic signals in NMR may be resolved via -DEPT or 2D COSY experiments .

Q. What strategies optimize reaction yields in synthesizing derivatives with bulky substituents?

- Answer : Low yields (e.g., 7% for cyclopropyl-substituted derivatives) often stem from steric hindrance. Yield optimization can involve microwave-assisted synthesis to enhance reaction kinetics or using bulky leaving groups (e.g., triflate) to improve electrophilicity. Post-reaction purification via flash chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended .

Methodological Notes

- Data Contradiction Analysis : When conflicting spectral data arise (e.g., LCMS purity vs. NMR impurities), cross-validate using elemental analysis or alternative detectors (e.g., charged aerosol detection in HPLC).

- Experimental Design : For crystallographic studies, prioritize low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。